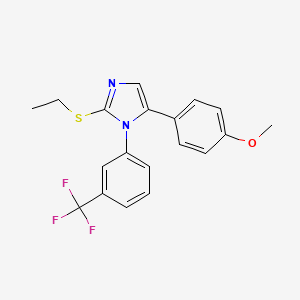

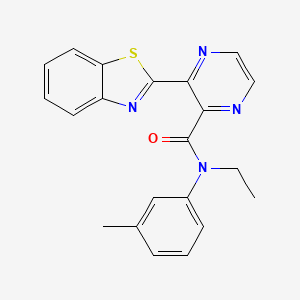

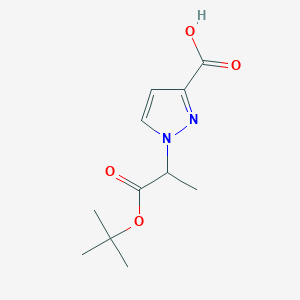

6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.

BenchChem offers high-quality 6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Activity

Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, including structures similar to the specified chemical, have been synthesized and tested for their antimicrobial activity against various bacteria strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, Escherichia coli, and for antifungal and antimalarial activities. These compounds show potential in developing new antimicrobial and antimalarial agents due to their bioactive properties (Bhatt, Kant, & Singh, 2016).

Antitubercular Activity

New sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), have been synthesized with variations in their structure to include heterocycles like pyrimidine, pyrazine, or pyridazine nucleus substituted with different groups aiming to achieve long-acting drugs. These compounds have demonstrated good antitubercular activity in vitro, suggesting their potential use in treating tuberculosis (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980).

Dopamine Receptor Partial Agonists

Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds, including those with structural similarities to the specified chemical, favor activation of G proteins over β-arrestin recruitment, highlighting a novel approach to designing therapeutics for neurological disorders (Möller et al., 2017).

Lipid Peroxidation Inhibition

Novel compounds have been described as potent inhibitors of lipid peroxidation, indicating their potential in preventing oxidative stress-related cellular damage. These findings suggest applications in neuroprotective strategies or in treating diseases associated with oxidative stress (Braughler et al., 1987).

Antihistaminic and Anti-inflammatory

Research has led to the synthesis of compounds with both antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications in atopic dermatitis and allergic rhinitis. Such compounds offer insights into developing dual-action drugs for allergy and inflammation management (Gyoten et al., 2003).

Propiedades

IUPAC Name |

6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-16-15-17(6-7-18(16)30-2)31(28,29)27-13-11-26(12-14-27)21-9-8-20(24-25-21)23-19-5-3-4-10-22-19/h3-10,15H,11-14H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKNCCBZNRZSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

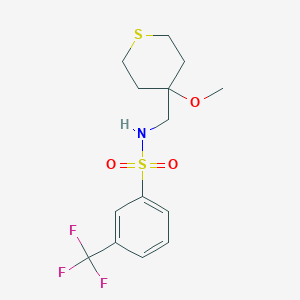

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

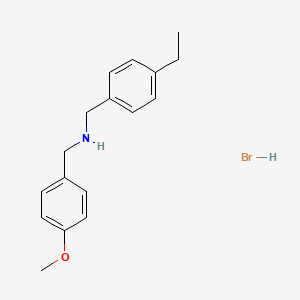

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)